

Cannabinor (PRS-211,375): A Technical Whitepaper on its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabinor (PRS-211,375) is a synthetic, non-classical cannabinoid developed by Pharmos Corporation as a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). Structurally similar to cannabidiol, Cannabinor was investigated for its therapeutic potential as an analgesic, particularly in neuropathic and inflammatory pain states, without the psychotropic effects associated with cannabinoid receptor 1 (CB1) activation. Preclinical studies demonstrated its analgesic efficacy in various animal models. However, despite promising initial data, Cannabinor failed to meet its primary efficacy endpoints in Phase IIb human clinical trials for acute post-operative pain, leading to the discontinuation of its development. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and experimental evaluation of Cannabinor.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, has emerged as a significant target for therapeutic intervention in a range of pathologies, including pain, inflammation, and neurodegenerative disorders. The two primary cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of cannabinoids. While CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of compounds like Δ^9 -tetrahydrocannabinol (THC), CB2 receptors are primarily located in the periphery,







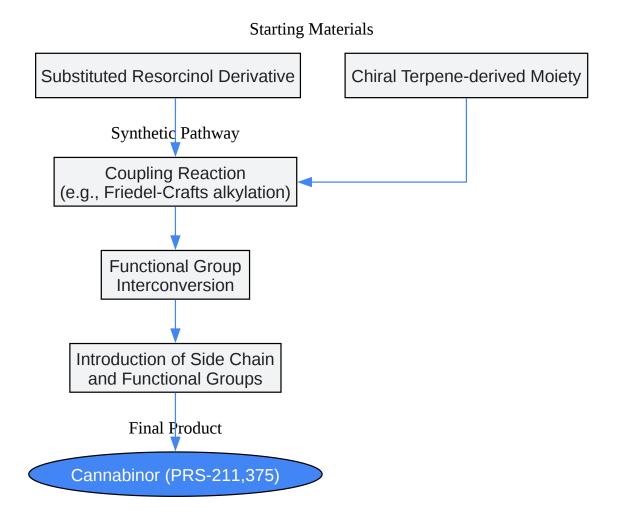
particularly on immune cells. This distribution has made the CB2 receptor an attractive target for the development of peripherally-acting analgesics that are devoid of central nervous system side effects.

Cannabinor (PRS-211,375) was designed as a selective CB2 receptor agonist with the aim of providing a novel, non-opioid analgesic. Its development was based on the hypothesis that selective activation of CB2 receptors could modulate inflammatory and neuropathic pain pathways without inducing the undesirable psychotropic effects associated with CB1 receptor activation.

Discovery and Synthesis

Cannabinor is classified as a "nonclassical" cannabinoid, with a chemical structure analogous to cannabidiol.[1] While the specific, detailed synthetic route for PRS-211,375 is proprietary and not publicly available, the synthesis of similar cannabidiol-related CB2 agonists typically involves multi-step organic synthesis. A general conceptual workflow for the synthesis of such compounds is outlined below.





Conceptual Synthetic Workflow for Cannabinor.

Pharmacological Profile Binding Affinity and Selectivity

Cannabinor is a potent and highly selective agonist for the CB2 receptor. Radioligand binding assays were utilized to determine its affinity for both human CB1 and CB2 receptors.



Compound	Receptor	Binding Affinity (Ki)	Selectivity (CB1/CB2)
Cannabinor (PRS- 211,375)	hCB1	5,585 nM	>300-fold
hCB2	17.4 nM		

Table 1: Binding affinities of **Cannabinor** for human cannabinoid receptors.[1]

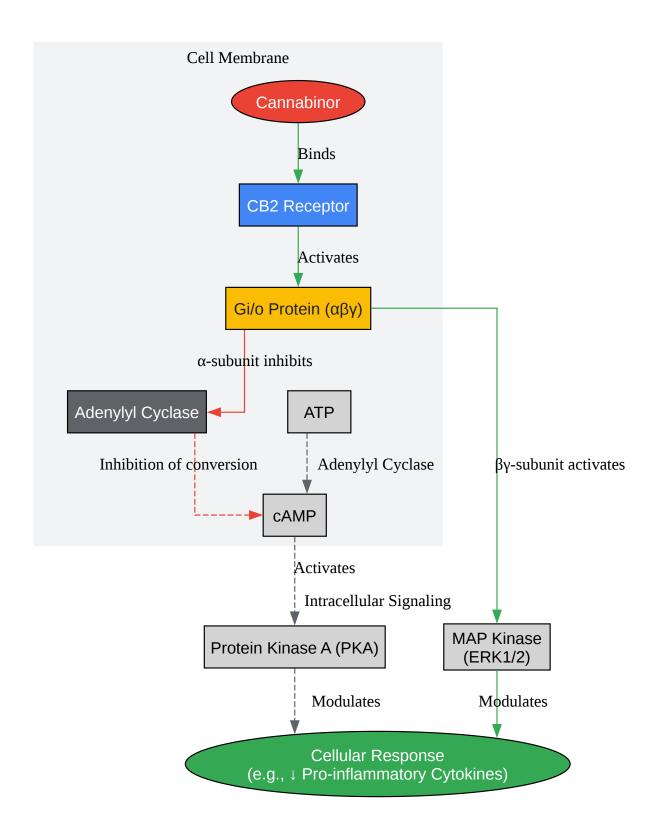
Functional Activity

As a CB2 receptor agonist, **Cannabinor** activates downstream signaling pathways upon receptor binding. The primary signaling cascade for Gi/o-coupled receptors like CB2 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While specific efficacy data (EC50, Emax) for **Cannabinor** are not publicly available, its agonist activity was confirmed in preclinical studies.

Signaling Pathway

The activation of the CB2 receptor by **Cannabinor** initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. This signaling pathway is central to its proposed analgesic and anti-inflammatory effects.





CB2 Receptor Signaling Pathway Activated by **Cannabinor**.



Preclinical and Clinical Development Preclinical Efficacy

Cannabinor demonstrated significant analgesic activity in a variety of preclinical animal models of pain, including:

- Nociceptive pain
- Neuropathic pain
- Visceral pain
- Inflammatory pain in rodents
- Post-operative pain in a porcine model

In these studies, the analgesic effect of **Cannabinor** was reported to be comparable or superior to standard-of-care agents such as morphine, non-steroidal anti-inflammatory drugs (NSAIDs), and gabapentin.

Toxicology and Safety Pharmacology

Preclinical toxicology and safety pharmacology studies were completed for an oral formulation of **Cannabinor** to support human dosing. These studies included maximum tolerated dose (MTD) assessments, a 28-day repeat-dose study, and a cardiovascular safety study in animals. The results indicated that oral **Cannabinor** was safe and well-tolerated, with no serious adverse events or target organ toxicity observed. Notably, no dose-limiting toxicities were identified at doses expected to be therapeutically relevant, and no adverse effects on blood pressure, heart rate, or electrocardiogram (ECG) intervals were detected.

Clinical Trials

Pharmos Corporation initiated a Phase 2a clinical program to evaluate the safety and analgesic efficacy of an intravenous formulation of **Cannabinor**. Two key proof-of-concept studies were conducted:



- Capsaicin-Induced Pain Model: A randomized, double-blinded, crossover study in healthy
 male volunteers to assess the effect of Cannabinor on capsaicin-evoked allodynia and
 hyperalgesia.
- Third Molar Extraction Pain Model: A single-center, randomized, double-blinded, single-dose study in healthy male subjects experiencing pain following the surgical extraction of a third molar.

While **Cannabinor** was found to be safe and well-tolerated in these studies, it failed to meet the primary endpoints for analgesic efficacy compared to placebo. The lack of efficacy in these human pain models ultimately led to the discontinuation of its clinical development.

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used in the characterization of **Cannabinor** and similar CB2 receptor agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human CB2 receptor.

Materials:

- Membrane preparations from HEK-293 or CHO cells stably expressing the human CB2 receptor.
- Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
- Test compound (e.g., Cannabinor).
- Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 μM WIN 55,212-2).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
- 96-well microplates.

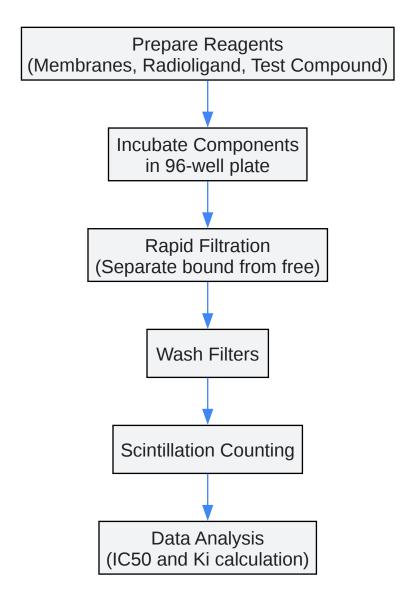


- Glass fiber filters.
- Scintillation cocktail and counter.

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 μg of protein per well), a fixed concentration of [3H]CP-55,940 (at or near its Kd value), and varying concentrations of the test compound.
- For total binding wells, add only the radioligand and membranes.
- For non-specific binding wells, add the radioligand, membranes, and a saturating concentration of the non-specific binding control.
- Incubate the plate at 30°C for 60-90 minutes.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

Objective: To determine the functional agonist activity (EC50) of a test compound at the human CB2 receptor.

Materials:

- CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.
- Cell culture medium and supplements.

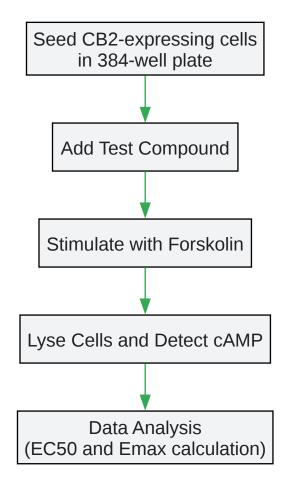


- Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
- Forskolin (an adenylyl cyclase activator).
- Test compound (e.g., Cannabinor).
- cAMP assay kit (e.g., HTRF or LANCE).
- 384-well white plates.

Procedure:

- Seed the CB2 receptor-expressing cells into a 384-well plate and incubate overnight.
- Prepare serial dilutions of the test compound in assay buffer.
- Remove the culture medium from the wells.
- Add the diluted test compound or vehicle control to the respective wells.
- Incubate the plate at room temperature for 15-30 minutes.
- Add a fixed concentration of forskolin (e.g., 10 μM final concentration) to all wells (except for basal control) to stimulate cAMP production.
- Incubate the plate at room temperature for 30 minutes.
- Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
- Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
- Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values.





Workflow for cAMP Accumulation Assay.

In Vivo Capsaicin-Induced Pain Model

Objective: To evaluate the analgesic efficacy of a test compound in a model of inflammatory pain.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

- Capsaicin solution (e.g., 1.5 μg in 50 μl of saline with 1% ethanol for rats).
- Test compound (e.g., **Cannabinor**) and vehicle.
- Von Frey filaments for assessing mechanical allodynia.



Radiant heat source for assessing thermal hyperalgesia.

Procedure:

- Acclimate the animals to the testing environment and handling procedures for several days.
- Establish baseline measurements for mechanical withdrawal threshold and thermal withdrawal latency.
- Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).
- At a predetermined time post-dosing, induce a localized inflammatory response by injecting capsaicin subcutaneously into the plantar surface of one hind paw.
- At various time points after capsaicin injection, assess mechanical allodynia by applying von Frey filaments to the paw and recording the withdrawal threshold.
- Assess thermal hyperalgesia by applying a radiant heat source to the paw and measuring the withdrawal latency.
- Compare the responses in the drug-treated group to the vehicle-treated group to determine the analgesic effect.

Conclusion

Cannabinor (PRS-211,375) represents a well-characterized, potent, and selective CB2 receptor agonist that progressed to clinical development based on a strong preclinical rationale for its use as a non-psychotropic analgesic. While it demonstrated a favorable safety profile, its failure to show efficacy in human clinical trials for acute pain highlights the challenges in translating preclinical findings in pain research to clinical success. The development of **Cannabinor**, though ultimately unsuccessful, has contributed valuable knowledge to the field of cannabinoid pharmacology and the therapeutic potential of targeting the CB2 receptor. Further research into the complexities of pain signaling and the role of the endocannabinoid system is warranted to develop novel and effective analgesics.



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References

- 1. Cannabinor Wikipedia [en.wikipedia.org]
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